molecular formula C16H10N2O5 B4287042 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole

3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole

Cat. No. B4287042
M. Wt: 310.26 g/mol
InChI Key: LMEFUUSMPSSAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole, also known as BDO, is a heterocyclic compound that has attracted the attention of many researchers due to its unique structure and potential applications in various fields. BDO is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone.

Mechanism of Action

The mechanism of action of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to act as a DNA intercalator, which can lead to DNA damage and cell death. 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth. 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis. Additionally, 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole in lab experiments is its unique structure, which can lead to the synthesis of other compounds with potential biological activities. However, one limitation of using 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are many potential future directions for the research and development of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole. One direction is the synthesis of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole derivatives with improved solubility and biological activity. Another direction is the investigation of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole in combination with other compounds for potential synergistic effects. Additionally, the development of new methods for the detection and quantification of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole in biological samples could lead to a better understanding of its pharmacokinetics and pharmacodynamics. Overall, the unique structure and potential biological activities of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole make it a promising compound for future research and development.

Scientific Research Applications

3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has shown potential in various scientific research applications, including its use as a fluorescent probe for the detection of nitroaromatic compounds, its use as a photosensitizer for photodynamic therapy, and its use as a building block for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c1-3-11-13(21-7-19-11)5-9(1)15-17-16(23-18-15)10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEFUUSMPSSAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.